rac 4-Hydroxy-9-cis-retinoic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-NAXRMXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolism and Biotransformation of Rac 4 Hydroxy 9 Cis Retinoic Acid
Endogenous Formation Pathways
The formation of rac 4-Hydroxy-9-cis-retinoic Acid in the body is intricately linked to the metabolism of its parent retinoids, primarily 9-cis-retinoic acid and its isomer, all-trans-retinoic acid.
The direct precursor to 4-Hydroxy-9-cis-retinoic acid is 9-cis-retinoic acid (9-cis-RA). scbt.com The biosynthesis of 9-cis-RA itself is a subject of ongoing research, with evidence pointing to its formation from all-trans-retinoic acid (atRA). researchgate.net While atRA is a well-established ligand for retinoic acid receptors (RARs), 9-cis-RA can bind to and activate both RARs and retinoid X receptors (RXRs). nih.govnih.gov
The conversion of atRA to 9-cis-RA is a critical isomerization step. researchgate.netnih.gov Studies have shown that atRA can be converted into 9-cis-RA in various tissues. For instance, when atRA is applied to chick wing buds, it is converted to 9-cis-RA, resulting in a tissue ratio of approximately 25:1 (atRA to 9-cis-RA). biologists.com Bovine liver membranes have also demonstrated the ability to isomerize atRA into 9-cis-RA and 13-cis-retinoic acid. researchgate.net This suggests that a significant pathway for the endogenous availability of 9-cis-RA is through the isomerization of the more abundant atRA. Once 9-cis-RA is formed, it can then serve as the direct substrate for the hydroxylation reaction that produces 4-Hydroxy-9-cis-retinoic acid.
Furthermore, the synthesis of 9-cis-RA can also originate from the oxidation of 9-cis-retinol (B22316). nih.govnih.gov A specific short-chain alcohol dehydrogenase can oxidize 9-cis-retinol to 9-cis-retinal (B17824), which can then be further oxidized to 9-cis-RA. nih.gov Cell homogenates from Hep G2 liver cells have been shown to convert all-trans-retinol to 9-cis-retinal, indicating that all-trans-retinol can be a source for the synthesis of 9-cis-RA. nih.gov
The introduction of a hydroxyl group at the C-4 position of the β-ionone ring of retinoic acid isomers is a primary route of their catabolism, catalyzed by a specific family of enzymes. nih.gov This 4-hydroxylation reaction is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov
The CYP26 family, which includes three enzymes (CYP26A1, CYP26B1, and CYP26C1), are recognized as the main enzymes responsible for the clearance of atRA, primarily through its conversion to 4-hydroxy-all-trans-retinoic acid (4-OH-atRA). nih.gov These enzymes also metabolize other retinoic acid isomers, including 9-cis-RA, to their hydroxylated forms. nih.gov The oxidation of atRA at the 4-position is widely considered the main pathway for its elimination. nih.gov
In addition to the CYP26 family, other CYP enzymes can catalyze this reaction. Research on human fetal liver microsomes has identified CYP3A7 as an efficient hydroxylase for atRA, 9-cis-RA, and 13-cis-RA, converting them rapidly to their 4-hydroxy and 4-oxo metabolites. nih.gov This reaction was shown to be dependent on NADPH and inhibited by carbon monoxide, characteristic features of P450-catalyzed reactions. nih.gov The activity of CYP3A7 in this hydroxylation process suggests its significant role in protecting the fetus from retinoid-induced toxicity by converting retinoic acids into less potent metabolites. nih.gov Studies with human liver microsomes also implicated CYP1A2 in the metabolism of 9-cis-retinal to 9-cis-retinoic acid. capes.gov.br
| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Tissue/System |
| Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | all-trans-Retinoic Acid, 9-cis-Retinoic Acid | 4-OH-Retinoic Acids | Multiple tissues |
| Cytochrome P450 | CYP3A7 | all-trans-Retinoic Acid, 9-cis-Retinoic Acid, 13-cis-Retinoic Acid | 4-OH and 4-oxo Metabolites | Fetal Liver |
| Cytochrome P450 | CYP1A2 | 9-cis-Retinal | 9-cis-Retinoic Acid | Liver |
Stereoisomerization is a fundamental process in retinoid metabolism, allowing for the interconversion between different geometric isomers of retinoic acid. researchgate.netnih.gov This is particularly important for the generation of 9-cis-RA, which is found in much lower concentrations in the body compared to atRA. who.int
The direct isomerization of atRA is a key mechanism for producing 9-cis-RA endogenously. researchgate.net This conversion has been demonstrated in various biological systems, including bovine liver microsomes and chick wing buds. researchgate.netbiologists.com The process in liver membranes appears to be mediated by thiol groups. researchgate.net This isomerization expands the functional repertoire of retinoids, as 9-cis-RA can activate RXRs, a class of nuclear receptors that form heterodimers with RARs and other nuclear receptors. nih.gov In vivo, 9-cis-RA itself can also isomerize to other forms, including 13-cis-retinoic acid, 9-cis,13-cis-retinoic acid, and all-trans-retinoic acid. nih.gov
Metabolic Fate and Downstream Metabolites
Following its formation, 4-Hydroxy-9-cis-retinoic acid undergoes further metabolic transformations, leading to a variety of downstream products that are typically more polar and readily eliminated from the body.
The metabolic pathway of 9-cis-RA, and by extension its hydroxylated metabolites, involves several oxidative and reductive steps. After the initial 4-hydroxylation, the resulting compound can be further oxidized to form a ketone at the C-4 position, yielding 4-oxo-9-cis-retinoic acid. nih.govnih.gov
In addition to oxidation at the β-ionone ring, transformations can also occur on the polyene tail. A significant reductive pathway observed in rats involves the reduction of the C13-C14 double bond of 9-cis-RA to form 13,14-dihydro-9-cis-retinoic acid. nih.gov This reduced metabolite can then undergo further oxidation. One such downstream product identified is S-4-oxo-9-cis-13,14-dihydro-retinoic acid, which has been found in mice and rats and is capable of activating retinoic acid receptor signaling. nih.gov The formation of these chain-shortened metabolites may be preceded by beta-oxidative processes. nih.gov
| Initial Compound | Transformation | Resulting Metabolite |
| 9-cis-Retinoic Acid | 4-Hydroxylation | 4-Hydroxy-9-cis-retinoic acid |
| 4-Hydroxy-9-cis-retinoic acid | 4-Oxidation | 4-oxo-9-cis-retinoic acid |
| 9-cis-Retinoic Acid | Reduction | 13,14-dihydro-9-cis-retinoic acid |
| 13,14-dihydro-9-cis-retinoic acid | Oxidation | S-4-oxo-9-cis-13,14-dihydro-retinoic acid |
Conjugation reactions, particularly glucuronidation, represent a major pathway for the metabolism and elimination of retinoids. These reactions increase the water solubility of the compounds, facilitating their excretion.
In addition to glucuronidation, other conjugation pathways exist. For instance, the reduced metabolite 13,14-dihydro-9-cis-retinoic acid has been shown to be conjugated with taurine (B1682933) in rats, forming a novel taurine conjugate. nih.gov These conjugation reactions are essential terminal steps in the biotransformation of 9-cis-retinoic acid and its derivatives.
Tissue-Specific Differences in Metabolism of Related Retinoids
The metabolism of retinoids is not uniform throughout the body, with different tissues exhibiting distinct enzymatic activities and metabolic preferences. Studies on the biotransformation of 9-cis-retinoic acid, a structurally similar retinoid, reveal significant tissue-specific variations.
Following administration in rats, 9-cis-retinoic acid is metabolized into several compounds, with 9-cis-4-hydroxy-retinoic acid and 9-cis-4-oxo-retinoic acid being identified as major metabolites. who.int The formation of 4-OH-9-cis-RA is specifically catalyzed by cytochrome P450 enzymes, with CYPs 2C9, 2C8, and 3A7 showing the highest activity. capes.gov.br
The liver, a central site for xenobiotic and endogenous compound metabolism, plays a crucial role in retinoid processing. Cultured human hepatocytes have been shown to metabolize 9-cis-retinoic acid more rapidly than all-trans-retinoic acid. who.int In contrast, human endothelial cells in culture metabolize 9-cis-retinoic acid very slowly. who.int This highlights a significant difference in metabolic capacity between these cell types.
The pancreas has been identified as a specific tissue where 9-cis-retinoic acid is endogenously present. nih.gov Furthermore, recent research suggests that 9-cis-retinoic acid can improve the differentiation of induced pluripotent stem cell-derived hepatocytes and hepatic stellate cells, indicating its active role in liver physiology. mdpi.com
The skin is another important organ for retinoid metabolism and activity. While specific metabolic rates of 9-cis-retinoic acid in the skin are not extensively detailed in the provided context, the general conversion of retinoids like retinol (B82714) to retinoic acid is a key process for its biological effects on skin cells. byvalenti.comprotocol-lab.com
The following table summarizes the observed tissue-specific metabolic characteristics of 9-cis-retinoic acid, providing a proxy for understanding the potential metabolism of this compound.
| Tissue/Cell Type | Metabolic Activity on 9-cis-retinoic acid | Key Findings |
| Liver (Hepatocytes) | High | Metabolizes 9-cis-retinoic acid faster than all-trans-retinoic acid. who.int Involved in the formation of 4-hydroxy and 4-oxo metabolites. who.int |
| Endothelial Cells | Low | Very slow metabolism of 9-cis-retinoic acid compared to hepatocytes. who.int |
| Pancreas | Specific | Identified as a site of endogenous 9-cis-retinoic acid. nih.gov |
| General Circulation | Isomerization | Isomerization to all-trans- and 13-cis-retinoic acid occurs. who.int |
Non-Enzymatic Pathways in Retinoid Conversion
In addition to enzymatic processes, retinoids can undergo non-enzymatic conversions, primarily through isomerization. This process involves the rearrangement of the molecule's spatial configuration around its double bonds, leading to different geometric isomers with potentially distinct biological activities.
One significant non-enzymatic pathway is isomerization catalyzed by sulfhydryl compounds. nih.gov In the presence of thiols like glutathione (B108866) or L-cysteine methyl ester, 9-cis-retinoic acid can isomerize to a mixture containing all-trans-retinoic acid, 13-cis-retinoic acid, and 9,13-dicis-retinoic acid. nih.gov This reaction is not stereospecific and can be inhibited by sulfhydryl-specific reagents. nih.gov The observation that boiled liver microsomes, which still contain thiol-containing proteins, can catalyze this isomerization suggests a non-enzymatic, chemical basis for this conversion. nih.gov
Photoisomerization is another critical non-enzymatic pathway for retinoids. nih.gov Exposure to light can provide the energy to break and reform the double bonds in the polyene chain, leading to a mixture of cis and trans isomers. nih.govyoutube.com The specific isomers formed and their ratios can depend on factors such as the solvent and the wavelength of the light. acs.org This light-induced isomerization is a fundamental process in the chemistry of vision, where 11-cis-retinal (B22103) is converted to all-trans-retinal (B13868) upon light absorption. nih.gov While directly relevant to retinal, this principle applies to other retinoids with conjugated double bond systems, including retinoic acid and its derivatives.
The formation of a carbocation intermediate has been proposed as a critical step in some isomerization reactions, significantly lowering the activation energy required for the trans-cis conversion. nih.gov While often discussed in the context of enzymatic reactions, the underlying chemical principles can also influence non-enzymatic isomerization under certain conditions.
Molecular Mechanisms of Action and Receptor Interactions
Transcriptional Regulation via Nuclear Receptors
The canonical pathway for retinoid action involves the direct regulation of gene expression following the binding of the ligand to specific nuclear receptors.
Retinoid X Receptors (RXRs), with their isoforms RXRα, RXRβ, and RXRγ, are uniquely activated by 9-cis-retinoic acid. researchgate.netresearchgate.net This interaction is a key distinguishing feature of 9-cis-retinoic acid compared to all-trans-retinoic acid. The capacity of rac 4-Hydroxy-9-cis-retinoic acid to bind and activate RXRs is a critical area requiring investigation. The addition of a hydroxyl group could sterically hinder or alter the electronic properties required for efficient binding to the RXR ligand-binding pocket. Patent literature has identified 4-hydroxy-9-cis-retinoic acid as a derivative of 9-cis-retinoic acid, but does not provide specific data on its RXR binding affinity. google.com
The predominant functional unit for retinoid signaling is the heterodimer formed between RAR and RXR, which binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. nih.govresearchgate.netresearchgate.netgoogle.com The binding of a ligand to the RAR subunit of the heterodimer is generally sufficient to induce a conformational change that leads to the recruitment of coactivator proteins and the initiation of transcription. The ability of this compound to promote the formation and functional activation of RAR/RXR heterodimers at RAREs is currently uncharacterized. If it retains some affinity for RAR, it could potentially modulate the activity of these heterodimers.
The activation of RAR/RXR heterodimers by retinoids leads to the transcriptional regulation of a wide array of genes involved in cellular proliferation, differentiation, and apoptosis. nih.govresearchgate.netresearchgate.netgoogle.comnih.gov Given that this compound is a metabolite of 9-cis-retinoic acid, it is conceivable that it could influence the expression of a similar subset of retinoid-responsive genes. However, the specific genes targeted and the potency of this modulation remain to be determined through dedicated gene expression studies.
Modulation of Orphan Nuclear Receptors (e.g., COUP-TFII)
A significant aspect of retinoid signaling involves the interaction with a large family of nuclear receptors, which act as ligand-activated transcription factors. nih.gov While Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) are the classical targets, evidence has emerged for the interaction of retinoids with orphan nuclear receptors, for which endogenous ligands were initially unknown. One such receptor of interest is the Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII), also known as NR2F2.
Structural and cell-based functional studies have revealed that COUP-TFII can be activated by retinoic acids, including 9-cis-retinoic acid. nih.govnih.gov Although considered a low-affinity ligand, 9-cis-retinoic acid has been shown to promote the ability of COUP-TFII to interact with coactivator motifs and activate the transcription of its target genes. nih.gov This interaction is thought to occur through the release of the receptor from an auto-repressed conformation, thereby allowing for the recruitment of coactivators. nih.govosti.gov
The biological significance of this interaction is underscored by the diverse roles of COUP-TFII in development and disease, including angiogenesis, organogenesis, and metabolic homeostasis. nih.govhaematologica.org The modulation of COUP-TFII activity by 9-cis-retinoic acid suggests that its metabolite, this compound, may also participate in this regulatory network. The hydroxylation at the 4-position could potentially alter the binding affinity and specificity for COUP-TFII, a hypothesis that warrants further experimental validation.
The table below summarizes the key findings regarding the interaction of 9-cis-retinoic acid with COUP-TFII.
| Receptor | Ligand | Effect | Potency (EC50) | Reference |
| COUP-TFII | 9-cis-retinoic acid | Enhanced interaction with SRC-3-1 coactivator motif and activation of a COUP-TF reporter construct. | Approximately 10–30 μM | nih.gov |
It is important to note that while 4-hydroxylated and 4-oxo metabolites of other retinoids have been shown to possess biological activity, the specific functional role of this compound remains an active area of research. researchgate.netnih.gov Future studies are needed to fully elucidate its unique molecular interactions and its contribution to the complex and vital signaling pathways governed by retinoids.
Biological Roles and Functional Implications in Experimental Systems
Developmental Biology Research
Retinoid signaling is a cornerstone of vertebrate development, orchestrating the intricate processes of tissue formation and patterning. The parent compound, 9-cis-retinoic acid (9-cis-RA), is a key player in these events.
Influence on Embryonic Patterning and Organogenesis in Vertebrate Models
Retinoic acid and its isomers are critical for the spatio-temporal regulation of gene transcription that underpins embryonic development, including the formation of the spinal cord, brain, and vital organs such as the heart, lungs, and kidneys nih.gov. The 9-cis isomer of retinoic acid is an endogenous ligand for Retinoid X Receptors (RXRs), which are pivotal in mediating these developmental signals nih.gov. Recent studies using induced pluripotent stem cell (iPSC)-derived liver organoids have highlighted the importance of the RXR ligand, 9-cis-RA. The addition of 9-cis-RA to these cultures was found to promote hepatocyte differentiation and functionality, resulting in a more physiologically relevant model for studying liver fibrosis and drug-induced liver injury nih.gov. This suggests that the 9-cis-RA/RXR pathway is instrumental in liver organogenesis and maturation nih.gov.
Neurodevelopmental Processes and Neural Stem Cell Differentiation
During early vertebrate development, retinoid signaling is indispensable for the proper formation and segmentation of the brain nih.gov. In vitro studies using human neural stem cells (NSCs) have demonstrated that both all-trans-retinoic acid (atRA) and 9-cis-RA induce specific signaling responses. Both retinoids cause a concentration-dependent increase in the expression of CYP26A1, an enzyme that metabolizes retinoic acid, confirming the capacity of NSCs to respond to retinoid exposure nih.gov.
Furthermore, 9-cis-RA has shown potent neurogenic activity. In studies with P19 mouse embryonal carcinoma (EC) cells, 9-cis-RA was as effective as atRA in inducing differentiation into neurons and glial cells nih.gov. Notably, in a retinoic acid-resistant subline of P19 cells known as RAC65, 9-cis-RA was tenfold more effective at inducing neuronal differentiation than atRA nih.gov. This superior effect in resistant cells, coupled with the finding that a synthetic RXR-selective retinoid also induced neuronal differentiation, points to a crucial role for the 9-cis-retinoic acid/RXR signaling system in neurodevelopment nih.gov.
Cellular Differentiation and Proliferation Studies in In Vitro Models
The influence of 9-cis-retinoic acid and its metabolites extends to the fundamental cellular processes of proliferation, differentiation, and programmed cell death (apoptosis) in various cell types.
Regulation of Cellular Proliferation, Differentiation, and Apoptosis in Established Cell Lines
Retinoids are well-documented inhibitors of cell growth and inducers of apoptosis in numerous cancer cell lines. The parent compound, 9-cis-RA, has demonstrated significant effects in this regard. In cutaneous T-cell lymphoma (CTCL) cells, 9-cis-RA inhibits proliferation and induces apoptosis in a dose- and time-dependent manner nih.gov. This action is associated with G0/G1 cell cycle arrest and the downregulation of key signaling molecules like cyclin D1 nih.gov. The mechanism involves the inhibition of the JAK/STAT signaling pathway, which is often overactive in these cancers nih.gov.
Similarly, in studies on head and neck squamous cell carcinoma (HNSCC) cell lines, retinoids have been shown to induce apoptosis nih.gov. While N-(4-hydroxyphenyl)retinamide (4HPR) was found to be more potent, 9-cis-retinoic acid was also noted for its ability to induce cell death, though to a lesser extent than 4HPR in some cell lines nih.gov. In gastric cancer cell lines, 10 µM of 9-cis-RA inhibited the growth of seven out of eight lines tested mdpi.com.
| Compound | Cell Line Type | Observed Effects | Reference |
|---|---|---|---|
| 9-cis-Retinoic Acid | Cutaneous T-cell Lymphoma (CTCL) | Inhibits proliferation, induces apoptosis, causes G0/G1 cell cycle arrest. | nih.gov |
| 9-cis-Retinoic Acid | Head and Neck Squamous Cell Carcinoma (HNSCC) | Induces apoptosis (less effective than 4HPR in some lines). | nih.gov |
| 9-cis-Retinoic Acid | Gastric Cancer | Inhibited growth in 7 of 8 cell lines tested. | mdpi.com |
| 9-cis-Retinoic Acid | T-cell Hybridomas | Inhibits activation-induced apoptosis by blocking Fas ligand expression. | nih.gov |
| all-trans-4-hydroxy Retinoic Acid | NB4 Acute Promyelocytic Leukemia | Inhibits cell growth, halts cell cycle in G1 phase, induces differentiation. |
Impact on Adipogenic Differentiation in Preadipocyte Cell Lines
Retinoic acid plays a significant role in regulating adipose tissue biology. Both all-trans-RA and 9-cis-RA have been shown to inhibit the differentiation of preadipocytes into mature fat cells in vitro nih.govnih.gov. This anti-adipogenic effect is a key component of how retinoic acid helps to suppress diet-induced obesity nih.gov. The mechanism involves the activation of the Cellular Retinoic Acid Binding Protein II (CRABP-II)/Retinoic Acid Receptor gamma (RARγ) pathway in preadipose cells. This activation upregulates the expression of several inhibitors of adipogenesis, including Pref-1, Sox9, and Kruppel-like factor 2 (KLF2) nih.gov. These findings indicate that retinoids like 9-cis-RA contribute to maintaining the preadipocyte state and preventing the generation of new fat cells nih.gov. In a human preadipocyte cell line, both atRA and 9-cis-RA were observed to inhibit proliferation and induce apoptosis nih.gov.
Immunomodulatory Effects in Experimental Systems
The retinoid signaling pathway is deeply integrated with the immune system, exerting potent anti-inflammatory and regulatory effects.
9-cis-retinoic acid has demonstrated significant immunomodulatory functions in various experimental models. In the central nervous system, it can suppress the inflammatory responses of microglia and astrocytes, cell types implicated in the pathology of neurodegenerative diseases like multiple sclerosis (MS) nih.gov. Studies on primary mouse microglia showed that 9-cis-RA inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12 p40 nih.gov. This suggests a potential therapeutic benefit in neuroinflammatory conditions nih.gov.
Further research on human microglial cells (HMO6) exposed to amyloid-β (Aβ), a key factor in Alzheimer's disease, revealed that 9-cis-RA could reverse the pro-inflammatory state. It suppressed the expression of M1 (pro-inflammatory) markers and cytokines while upregulating M2 (anti-inflammatory) markers and cytokines researchgate.net. Additionally, 9-cis-RA enhanced the uptake of Aβ by microglia, possibly by increasing the expression of the receptor TREM2, which facilitates phagocytosis researchgate.net.
In the context of systemic immunity, retinoic acid is known to modulate T-helper (Th) cell differentiation, generally inhibiting the pro-inflammatory Th1 pathway while favoring the development of Th2 cells nih.gov. RXR agonists and 9-cis-RA specifically have been noted to support Th2 cell development nih.gov. This aligns with findings from in vitro studies on peripheral blood mononuclear cells (PBMCs) from MS patients, where treatment with all-trans-retinoic acid suppressed the expression of the pro-inflammatory cytokine IL-2 and its key transcription factor, T-bet researchgate.net.
| Compound | Experimental System | Key Immunomodulatory Effect | Reference |
|---|---|---|---|
| 9-cis-Retinoic Acid | Primary Mouse Microglia & Astrocytes | Inhibited production of NO and pro-inflammatory cytokines (TNF-α, IL-1β, IL-12). | nih.gov |
| 9-cis-Retinoic Acid | Human Microglial Cells (Aβ-treated) | Reversed pro-inflammatory (M1) phenotype to anti-inflammatory (M2); enhanced Aβ uptake. | researchgate.net |
| 9-cis-Retinoic Acid | General T-cell studies | Favors development of Th2 cells, inhibits Th1 differentiation. | nih.gov |
| all-trans-Retinoic Acid | PBMCs from Multiple Sclerosis Patients | Suppressed gene expression of pro-inflammatory IL-2 and T-bet. | researchgate.net |
Influence on Immune Cell Differentiation and Function
The differentiation of naive T helper (Th) cells into distinct effector subtypes, such as Th1, Th2, or Th17 cells, is a critical step in orchestrating an appropriate adaptive immune response. youtube.comyoutube.com Retinoids, including 9-cis retinoic acid, play a significant role in this process. Research indicates that 9-cis retinoic acid, along with RXR agonists, can promote the development of Th2 cells. nih.gov This subtype is essential for mounting immune responses against extracellular parasites. youtube.com The influence extends to B cells, where retinoic acid is known to be an important cofactor for their stimulation, proliferation, and maturation into plasma cells. nih.gov
In contrast, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), also known as Fenretinide, demonstrates different effects on immune cell fate. In studies using human promyelocytic leukemia (HL-60) cells, 4-HPR suppressed cell growth but, unlike all-trans retinoic acid (RA), did not induce differentiation towards neutrophils. nih.gov Instead, 4-HPR was found to trigger apoptosis, or programmed cell death, in these cells. nih.gov Similarly, in malignant B-cell lymphoma lines, 4-HPR was shown to inhibit cell growth by inducing apoptosis, a process mediated by caspase activation. nih.gov This suggests that while some retinoids like 9-cis RA guide the differentiation of normal immune cells, related compounds like 4-HPR can selectively induce cell death in malignant immune cells without promoting their differentiation. nih.govnih.govnih.gov
Table 1: Influence of Retinoids on Immune Cell Differentiation and Function
| Compound | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| 9-cis Retinoic Acid | Naive T cells | Favors differentiation into Th2 cells | nih.gov |
| Retinoic Acid (general) | B cells | Accelerates maturation and differentiation into plasma cells | nih.gov |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | HL-60 (promyelocytic leukemia) | Suppresses growth; Triggers apoptosis; Does not induce differentiation | nih.gov |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | Malignant B-cells | Inhibits growth; Induces apoptosis | nih.gov |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | NT2/D1 (embryonal carcinoma) | Triggers apoptosis but not differentiation | nih.gov |
Regulation of Immune-Related Gene Expression
The influence of retinoids on immune cell function is a direct result of their ability to regulate gene expression. mdpi.com The activation of RAR/RXR heterodimers or RXR/RXR homodimers by retinoid ligands initiates the transcription of target genes containing specific DNA sequences known as retinoic acid response elements (RAREs). mdpi.com Over 500 genes are estimated to be responsive to all-trans RA or 9-cis RA. mdpi.com
The promotion of Th2 cell differentiation by 9-cis retinoic acid is linked to its ability to induce the expression of key genes in the Th2 pathway. This includes the gene for Interleukin-4 (IL-4), a signature cytokine for Th2 cells. nih.govyoutube.com Furthermore, it induces the expression of the transcription factors GATA3 and STAT6, which are crucial for establishing and maintaining the Th2 cell lineage. nih.gov Retinoic acid also plays a role in innate immunity by its capacity to induce the expression of Retinoic Acid-Inducible Gene-I (RIG-I). frontiersin.org RIG-I is a critical cytosolic pattern-recognition receptor that detects viral RNA and initiates a signaling cascade leading to the production of type I interferons, which are essential for antiviral defense. frontiersin.org
Conversely, the synthetic retinoid 4-HPR appears to regulate gene expression through pathways that may be distinct from the classical retinoid receptors. nih.gov In HL-60 cells, both RA and 4-HPR were found to down-regulate the expression of the cell cycle protein p34cdc2. nih.gov However, unlike RA, which induced the expression of the anti-apoptotic gene bcl-2, 4-HPR had minimal effect on it. nih.gov Furthermore, studies in breast carcinoma cells showed that 4-HPR did not significantly activate transcription through RAREs and did not exhibit the anti-AP1 (Activator Protein-1) activity seen with RA, suggesting its biological actions may be mediated by a novel, receptor-independent pathway. nih.gov
Analytical Methodologies for Quantifying Rac 4 Hydroxy 9 Cis Retinoic Acid in Biological Matrices
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of retinoids, providing the necessary separation from complex biological matrices and resolving various isomers. jfda-online.com
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC stands out for its enhanced resolution, speed, and sensitivity in retinoid analysis. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC achieves superior separation efficiency compared to conventional HPLC. One study detailed a UHPLC-MS/MS method for the simultaneous measurement of multiple retinoids, including 4-hydroxy-9-cis-retinoic acid, in human serum. nih.gov This method highlights the power of UHPLC in combination with mass spectrometry for comprehensive retinoid profiling. nih.gov
High-Performance Liquid Chromatography (HPLC) for Retinoid Profiling
HPLC remains a robust and widely used technique for the separation and quantification of retinoids. jfda-online.comnih.gov Both normal-phase and reverse-phase HPLC methods have been developed, with reverse-phase being more common due to its compatibility with mass spectrometry and better retention time stability. jfda-online.comnih.gov A variety of C18 columns are frequently employed, and gradient elution with mobile phases consisting of solvents like methanol, acetonitrile (B52724), water, and acetic or formic acid is typical for resolving a wide range of retinoids, from the polar retinoic acids to the nonpolar retinyl esters. jfda-online.comiaea.orgnih.gov For instance, a method for the simultaneous determination of all-trans-, 13-cis-, and 9-cis-retinoic acid and their 4-oxo metabolites in human plasma utilized a silica (B1680970) gel column with a gradient of n-hexane, 2-propanol, and glacial acetic acid. capes.gov.br The detection is often performed using UV detectors at wavelengths characteristic of retinoids, around 340-350 nm. iaea.orgnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm I.D., 15 cm, 5 µm particle size) | jfda-online.com |
| Mobile Phase | Gradient of methanol, acetonitrile, water, and an acid (e.g., 0.1% formic acid) | thermofisher.com |
| Flow Rate | Typically around 1.5 mL/min | jfda-online.com |
| Detection | UV at 340-350 nm or fluorescence detection | jfda-online.comiaea.orgnih.gov |
| Run Time | Can be less than 15 minutes for key retinoids | jfda-online.com |
Mass Spectrometry Applications for Detection and Quantitation
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and quantification of retinoids, especially when coupled with liquid chromatography. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Detection
LC-MS/MS is the gold standard for quantifying low-abundance retinoids like 4-hydroxy-9-cis-retinoic acid in biological samples. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. Selected reaction monitoring (SRM) is a commonly used mode where a specific precursor ion of the target analyte is selected and fragmented, and a resulting product ion is monitored for quantification. nih.gov This provides a high degree of specificity, minimizing interference from the complex biological matrix. nih.govnih.gov For example, a sensitive LC-MS/MS method was developed to quantify all-trans-retinoic acid in human plasma with a lower limit of detection of 20 pg/mL. nih.gov Isotope-labeled internal standards, such as deuterated retinoids, are often used to ensure accuracy and account for any sample loss during preparation and analysis. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes | thermofisher.com |
| MS Analyzer | Triple quadrupole (QQQ) | thermofisher.com |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Example Transition (9-cis-RA) | m/z 299.4 → 255.2 | omicsonline.org |
| Example Transition (4-oxo-9-cis-RA) | m/z 313.4 → 269.3 | omicsonline.org |
| Internal Standard | Isotope-labeled retinoids (e.g., 13-cis-retinoic acid-d5) | omicsonline.org |
Differential Mobility Spectrometry (DMS) for Isomer Resolution
Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is an ion mobility spectrometry technique that separates ions based on their different mobility in high and low electric fields. sciex.combiorxiv.org This technique, when coupled with mass spectrometry, provides an additional dimension of separation, which is particularly useful for resolving structurally similar isomers that may be difficult to separate by chromatography alone. sciex.comnih.gov SelexION technology, a form of DMS, has been demonstrated to separate retinoic acid isomers. sciex.com By applying a separation voltage (SV) and a compensation voltage (CoV), different isomers can be selectively transmitted to the mass spectrometer, thereby reducing matrix interferences and improving quantitative accuracy. sciex.com This is crucial for accurately quantifying specific isomers like 4-hydroxy-9-cis-retinoic acid in the presence of other closely related structures. sciex.com
Sample Preparation and Extraction Strategies
Proper sample preparation is critical to prevent the degradation and isomerization of retinoids, which are sensitive to light, heat, and oxidation. nih.govnih.gov All procedures should be carried out under yellow or red light. nih.govnih.gov
The most common extraction method is liquid-liquid extraction (LLE). thermofisher.comthermofisher.com A typical LLE procedure for plasma or serum involves protein precipitation with a solvent like acetonitrile, followed by extraction of the retinoids into an organic solvent such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane. nih.govthermofisher.com For tissue samples, homogenization is performed on ice prior to extraction. nih.gov
Solid-phase extraction (SPE) is another effective technique for cleaning up and concentrating retinoids from biological samples. jfda-online.com Cartridges such as C18 can be used to separate the more polar retinoids from the less polar ones. jfda-online.com
To ensure accurate quantification, an internal standard, often a deuterated analog of the retinoid of interest, is added to the sample at the beginning of the preparation process. nih.govnih.gov This helps to correct for any variability in the extraction recovery and matrix effects during the analysis. nih.gov
Methodologies for Biological Fluid Analysis (e.g., Plasma, Serum)
The analysis of rac 4-Hydroxy-9-cis-retinoic acid in biological fluids such as plasma and serum typically involves sophisticated chromatographic and mass spectrometric methods to achieve the necessary sensitivity and specificity.
A common approach involves the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov This combination allows for the separation of various retinoid isomers and their metabolites, followed by their highly sensitive detection. nih.gov For the analysis of hydroxylated metabolites like 4-hydroxy-9-cis-retinoic acid, a direct protein precipitation with acetonitrile is often recommended over liquid-liquid extraction methods, as the latter can result in poor recovery of these more polar compounds. nih.gov
In one method, after protein precipitation of serum samples with acetonitrile, the supernatant is directly injected into the UHPLC-MS/MS system. nih.gov The lower limit of quantification (LLOQ) for 4-hydroxy-9-cis-retinoic acid using this approach has been determined to be in the low nanomolar range. nih.gov Specifically, the LLOQ for 4-hydroxy-9-cis-retinoic acid was established at 5 nM when spiked into blank serum. nih.gov However, endogenous levels of 4-hydroxy-9-cis-retinoic acid were not detected in the serum of healthy individuals, suggesting that its circulating concentrations are below this level. nih.gov
The ionization technique is a critical factor for sensitivity. Positive ion atmospheric pressure chemical ionization (APCI) has been shown to provide approximately 10-fold greater sensitivity for retinoids compared to negative ion mode. nih.gov The fragmentation and specific MS/MS ion transitions are optimized for each retinoid and its isotope-labeled internal standard to ensure maximum sensitivity. nih.gov
Table 1: Methodologies for Biological Fluid Analysis
| Parameter | Methodology |
|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile nih.gov |
| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 nM in blank serum nih.gov |
Tissue Extraction Techniques
The extraction of this compound and other retinoids from tissues presents a greater challenge due to the complexity of the tissue matrix. A robust extraction method is crucial to ensure high recovery and minimize interference from other cellular components.
A widely used technique for tissue extraction is liquid-liquid extraction. nih.gov For instance, a method for quantifying all-trans-retinoic acid in plasma, which can be adapted for tissue analysis, involves hyperacidified liquid-liquid extraction using a mixture of hexane and ethyl acetate. nih.gov This method has demonstrated a high recovery rate of 89.7 ± 9.2%. nih.gov
Another approach involves homogenizing the tissue samples, followed by extraction with organic solvents. For the analysis of retinal in various mouse tissues, samples were homogenized and extracted to facilitate recovery. escholarship.org While specific extraction protocols for this compound from tissues are less commonly detailed, the general principles applied to other retinoids are applicable. A simple protein precipitation with acetonitrile, similar to that used for serum, has been suggested as a suitable method for tissue analysis of hydroxylated retinoic acid metabolites. nih.gov
Table 2: Tissue Extraction Techniques
| Technique | Solvents | Reported Recovery |
|---|---|---|
| Liquid-Liquid Extraction | Hexane and Ethyl Acetate nih.gov | 89.7 ± 9.2% (for all-trans-retinoic acid) nih.gov |
| Protein Precipitation | Acetonitrile nih.gov | N/A |
Quantitative Analysis Considerations
The quantitative analysis of this compound is accompanied by several challenges that require careful consideration and specialized analytical strategies.
Challenges in Stereoisomer Resolution and Detection
A significant challenge in the analysis of 4-hydroxy-9-cis-retinoic acid is the resolution of its stereoisomers. The hydroxylation of 9-cis-retinoic acid at the C4 position creates a chiral center, resulting in two enantiomers: (4S)- and (4R)-hydroxy-9-cis-retinoic acid. nih.gov These enantiomers may exhibit different biological activities and metabolic fates. nih.gov
Standard chromatographic techniques are often insufficient to separate enantiomers. libretexts.orglibretexts.org Therefore, chiral chromatography is necessary to resolve the (4S) and (4R) forms. Chiral stationary phases (CSPs), particularly those based on polysaccharides, are widely used for this purpose. nih.gov A chiral column HPLC method has been successfully developed to separate the enantiomers of 4-hydroxy-all-trans-retinoic acid, and a similar approach would be required for the 9-cis isomer. nih.gov
The detection of these separated stereoisomers further relies on highly sensitive mass spectrometric techniques that can quantify the low endogenous concentrations of these metabolites. nih.gov
Strategies for Ultratrace Level Quantification
The endogenous concentrations of retinoic acid metabolites, including 4-hydroxy-9-cis-retinoic acid, are often extremely low, necessitating analytical methods with ultratrace sensitivity. nih.govescholarship.org
To achieve this, a combination of highly efficient extraction and cleanup procedures, sensitive ionization sources, and advanced mass spectrometry is employed. sciex.com As mentioned, positive ion APCI-MS/MS offers superior sensitivity for retinoid analysis. nih.gov Furthermore, optimizing the MS/MS parameters, such as collision energy and specific reaction monitoring (SRM) transitions, is crucial for maximizing the signal-to-noise ratio and achieving low limits of detection. nih.govthermofisher.com
The use of UHPLC provides sharper peaks and better resolution, which also contributes to enhanced sensitivity. escholarship.org For particularly complex matrices, techniques like differential mobility spectrometry (DMS), such as SelexION technology, can be coupled with LC-MS/MS to provide an orthogonal level of separation, reducing matrix interference and improving quantitative accuracy at low levels. sciex.com
Application of Deuterated Internal Standards (e.g., this compound-d3) for Enhanced Accuracy
To ensure the accuracy and precision of quantitative analysis, especially at ultratrace levels, the use of stable isotope-labeled internal standards is indispensable. aptochem.comclearsynth.com For the quantification of this compound, a deuterated analog such as this compound-d3 would be the ideal internal standard.
Deuterated internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. aptochem.com This allows them to be distinguished from the endogenous analyte by the mass spectrometer. aptochem.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it can compensate for variations in sample extraction, recovery, matrix effects, and instrument response. clearsynth.com
The internal standard co-elutes with the analyte during chromatography, and the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. nih.govnih.gov This ratiometric measurement significantly improves the accuracy and reproducibility of the results. For instance, in the analysis of other retinoids, 13-cisRA-d5 and 4oxo-13-cisRA-d3 have been used as internal standards for the quantification of RA isomers and their metabolites, respectively. nih.gov The use of a deuterated internal standard is a key feature of robust bioanalytical methods for retinoids. nih.govaptochem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-cis-Retinoic acid |
| (4S)-4-Hydroxy-9-cis-retinoic acid |
| (4R)-4-Hydroxy-9-cis-retinoic acid |
| 4-hydroxy-all-trans-retinoic acid |
| all-trans-retinoic acid |
| 13-cis-retinoic acid |
| 4-oxo-13-cis-retinoic acid |
| This compound-d3 |
| 13-cisRA-d5 |
| 4oxo-13-cisRA-d3 |
Comparative Biochemistry and Biological Activities of Retinoid Metabolites
Structure-Activity Relationships Among Retinoid Isomers and Their Hydroxylated Metabolites
The biological activity of retinoids is intrinsically linked to their molecular structure, including the configuration of the polyene side chain and modifications to the β-ionone ring. The introduction of a hydroxyl group at the C4 position of the cyclohexenyl ring, as seen in 4-hydroxyretinoic acid, represents a significant structural modification that influences biological function. nih.govusu.edu
Isomerization: The geometry of the polyisoprenoid side chain is a critical determinant of receptor specificity. All-trans-retinoic acid (atRA) binds with high affinity to RARs, whereas 9-cis-retinoic acid (9-cis-RA) is a high-affinity ligand for both RARs and RXRs. nih.govsigmaaldrich.comnih.gov This dual specificity allows 9-cis-RA to activate both RAR/RXR heterodimers and RXR homodimers, broadening its potential biological responses. mdpi.comnih.gov The 9-cis configuration is, however, chemically labile and can isomerize to the more stable all-trans form. researchgate.net
Hydroxylation: The addition of a polar hydroxyl group at the C4 position, creating compounds like 4-hydroxy-9-cis-retinoic acid, generally marks the retinoid for catabolism. nih.govmdpi.com This hydroxylation is primarily carried out by a specific family of cytochrome P450 enzymes, known as CYP26. mdpi.com While historically viewed as an inactivation step, it is now understood that these metabolites, including the all-trans isomer of 4-hydroxy-retinoic acid, can retain significant biological activity. nih.gov Major modifications to the cyclohexene (B86901) ring, including the introduction of polar groups, can be made without completely abolishing teratogenic activity, provided sufficient lipophilic character is maintained for receptor interaction. usu.edu The structure of 4-hydroxy-9-cis-retinoic acid combines the unique receptor-binding profile of the 9-cis isomer with the metabolic significance of C4-hydroxylation. ebi.ac.uk
Comparative Analysis of Receptor Binding Affinities and Transcriptional Potencies
The ability of a retinoid to elicit a biological response is directly related to its affinity for nuclear receptors (RARs and RXRs) and its subsequent potency in activating gene transcription. While 9-cis-RA is a high-affinity ligand for both receptor types, its hydroxylated metabolite shows altered characteristics. elsevierpure.com
While specific binding data for rac-4-hydroxy-9-cis-retinoic acid is not extensively detailed in the available literature, data for the closely related all-trans-4-hydroxy-retinoic acid (4-OH-atRA) provides valuable insight. Studies show that 4-OH-atRA binds to RARs with a lower affinity compared to its parent compound, atRA. For instance, one study reported IC₅₀ values for 4-OH-atRA of 606 nM, 298 nM, and 892 nM for RARα, RARβ, and RARγ, respectively.
In terms of transcriptional activation, 4-OH-atRA demonstrates lower efficacy in transactivating RARs compared to other metabolites, with reported EC₅₀ values of 791 nM for RARα, 64 nM for RARβ, and 94 nM for RARγ. Despite this, it can induce the transcription of reporter plasmids with an efficacy comparable to atRA, suggesting that under certain cellular contexts, it remains a potent signaling molecule. It has been noted that 9-cis-RA can be up to 40-fold more potent than atRA in certain transfection assays. nih.gov However, in other contexts, higher concentrations of 9-cis-RA are needed to achieve transcriptional induction comparable to atRA. nih.govnih.gov The binding determinants for 9-cis-RA and atRA within the RARα ligand-binding domain have been shown to be distinct, which may account for their differential activation of gene pathways. nih.govnih.gov
Comparative Receptor Binding and Transcriptional Activation of Retinoids
This table summarizes the receptor binding affinities (IC₅₀) and transcriptional activation potencies (EC₅₀) for all-trans-4-hydroxy-retinoic acid (4-OH-atRA) across different Retinoic Acid Receptor (RAR) subtypes. All values are in nM.
| Compound | Parameter | RARα | RARβ | RARγ | Reference |
|---|---|---|---|---|---|
| all-trans-4-hydroxy-retinoic acid | IC₅₀ (Binding Affinity) | 606 | 298 | 892 | |
| EC₅₀ (Transcriptional Potency) | 791 | 64 | 94 |
Differential Biological Activities Relative to Parent Retinoids and Other Oxidized Isomers
The hydroxylation of parent retinoids is a critical step in their metabolic pathway, often leading to compounds with distinct biological activity profiles. While 4-hydroxylation is a major catabolic route for both atRA and 9-cis-RA, the resulting metabolites are not merely inactive end-products. mdpi.comnih.gov
The metabolite all-trans-4-oxo-retinoic acid, which is formed from all-trans-4-hydroxy-retinoic acid, was once considered an inactive metabolite but has since been shown to be a highly active modulator of positional specification in early embryos and can bind and activate RARβ. nih.gov Similarly, all-trans-4-hydroxy-retinoic acid itself can inhibit cell growth and induce differentiation in acute promyelocytic leukemia cells with an EC₅₀ of 79.8 nM.
Interactions with Cellular Retinoic Acid Binding Proteins (CRABPs) and Other Retinoid-Binding Proteins
Cellular retinoic acid-binding proteins (CRABP-I and CRABP-II) are small cytosolic proteins that bind retinoic acid with high affinity. They are believed to play roles in regulating the intracellular concentration of free retinoic acid and directing its metabolism. nih.govnih.gov
Studies comparing CRABP-I and CRABP-II have shown that they bind several retinoid ligands, including hydroxylated and oxidized forms. Specifically, 4-hydroxy-retinoic acid has been shown to bind stoichiometrically to both CRABP-I and CRABP-II with high affinity (Kd values ≤ 10-20 nM). nih.gov This affinity is comparable to that of atRA. 9-cis-retinoic acid also binds to both CRABP isoforms, although with a slightly lower affinity (Kd ≈ 50-70 nM). nih.gov
The similar binding profiles of these retinoids for both CRABP types suggest that the functional differences between CRABP-I and CRABP-II are not likely related to a unique preference for specific known endogenous retinoids. nih.gov Instead, they may function to modulate the steady-state concentrations of various retinoids to different levels within the cell. nih.gov The interaction of 4-hydroxy-9-cis-retinoic acid with CRABPs would therefore be a key factor in determining its intracellular availability and metabolic fate. Additionally, 9-cis-RA has been shown to enhance the expression of liver fatty acid-binding protein (L-FABP), suggesting a broader interaction with lipid-binding proteins that could also be relevant for its hydroxylated metabolites. nih.gov
Species-Specific Metabolic Differences and Their Implications for Comparative Research
The metabolism of retinoids can vary significantly between species, which has important implications for the interpretation of data from animal models and its extrapolation to human physiology. The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary enzymes responsible for the 4-hydroxylation of retinoic acid isomers. mdpi.com
In rats, for example, studies have shown that administered 9-cis-RA undergoes hydroxylation and ketone formation at the C4 position. nih.gov Furthermore, it can be metabolized via reduction to 13,14-dihydro-9-cis-RA, which may then be conjugated with taurine (B1682933), representing a novel metabolic pathway. nih.gov The in vivo isomerization of 9-cis-RA to other forms like atRA and 13-cis-RA also occurs, complicating the metabolic landscape. nih.gov
These species-specific differences in enzyme activity, expression, and substrate preference can lead to different profiles of retinoid metabolites in various organisms. Understanding these differences is crucial for comparative research, as the biological effects observed in one species may be due to a metabolite profile that is not replicated in another. Therefore, when studying the effects of a compound like rac-4-hydroxy-9-cis-retinoic acid, it is essential to consider the specific metabolic context of the experimental system being used.
Q & A
Basic Research Questions
Q. What are the optimal storage and handling protocols for rac 4-Hydroxy-9-cis-retinoic Acid to ensure chemical stability?
- Methodological Answer : Store the compound at -86°C in airtight, light-protected containers to prevent degradation. Use blue ice during transport to maintain low temperatures. Ensure proper labeling and segregation from incompatible substances (e.g., strong oxidizers). Always use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation . Dispose of waste according to OSHA HCS guidelines, including incineration or chemical treatment for aqueous residues .
Q. How can researchers verify the purity and structural integrity of this compound in experimental setups?
- Methodological Answer : Use HPLC with UV detection (λ = 340–360 nm) for purity analysis. Confirm structural identity via mass spectrometry (exact mass: 316.43 g/mol; observed m/z 316.2038) and NMR (focus on olefinic protons and carboxylate groups). Cross-reference spectral data with published SMILES strings (e.g.,
C\C(=C/C=C/C(=C/C(=O)O)/C)\C=C\C1=C(C)C(O)CCC1(C)C) .
Q. What safety precautions are critical when administering this compound in cell culture studies?
- Methodological Answer :
- PPE : Lab coat, gloves, and eye protection.
- Exposure Response : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Toxicity Mitigation : Use concentrations ≤10 μM in vitro to avoid cytotoxicity. Pre-dissolve in DMSO (≤0.1% v/v final concentration) to enhance solubility and reduce solvent toxicity .
Advanced Research Questions
Q. How does this compound modulate CD8+ T-cell activation in gut-associated lymphoid tissue (GALT)?
- Methodological Answer :
- Experimental Design : Treat murine GALT-derived T-cells with 1–100 nM this compound. Assess differentiation via flow cytometry (CD103+CD69+ markers) and cytokine profiling (ELISA for IFN-γ, IL-17).
- Mechanistic Insight : Retinoic acid enhances retinoic acid receptor (RAR)-α signaling, promoting T-cell homing to the intestine. Block RAR-α with antagonist LE135 to confirm specificity .
- Data Interpretation : Compare transcriptional profiles (RNA-seq) of treated vs. untreated cells, focusing on Rorc (Th17) and Foxp3 (Treg) pathways to resolve paradoxical pro-/anti-inflammatory effects .
Q. How can researchers resolve contradictions in reported effects of this compound on myopia progression across animal models?
- Methodological Answer :
- Model-Specific Variables : In form-deprivation myopia (FDM) models, administer topical doses (0.1% w/v in saline) daily for 14 days. For lens-induced myopia, use intravitreal injections (50–200 ng/µL).
- Data Normalization : Account for species differences (e.g., guinea pigs vs. primates) by normalizing axial length changes to baseline biometrics.
- Meta-Analysis : Pool data from ≥5 studies (e.g., PRISMA guidelines) and apply mixed-effects models to identify confounding variables (e.g., light exposure duration, dosing regimens) .
Q. What advanced assays are recommended to study the compound’s interaction with retinoic acid receptors (RAR/RXR) in transcriptional regulation?
- Methodological Answer :
- Luciferase Reporter Assays : Transfect HEK293 cells with RARE (retinoic acid response element)-driven luciferase constructs. Treat with 10–100 nM compound and measure luminescence.
- Co-Immunoprecipitation (Co-IP) : Validate RAR-RXR heterodimer formation using antibodies against RAR-γ and RXR-α. Include 9-cis-retinoic acid as a positive control .
- ChIP-seq : Map binding sites of RARα/RXRγ in retinal pigment epithelium (RPE) cells to identify target genes (e.g., FGF2, TIMP3) .
Methodological Best Practices
Q. How should researchers design dose-response experiments to avoid off-target effects in retinoid signaling studies?
- Answer :
- Dose Range : Test 0.1–10 μM, with logarithmic increments. Include vehicle (DMSO) and pan-RAR antagonist (AGN193109) controls.
- Endpoint Selection : Measure apoptosis (Annexin V/PI) and proliferation (BrdU) to differentiate receptor-specific vs. cytotoxic effects.
- Data Validation : Cross-validate findings with siRNA-mediated RAR knockdown models .
Q. What statistical approaches are optimal for analyzing retinoid-induced gene expression variability?
- Answer :
- Multivariate Analysis : Apply PCA to RNA-seq datasets to identify outlier samples.
- Hierarchical Clustering : Group genes with similar expression patterns (e.g., Cyp26a1, Stra6) to infer pathway crosstalk.
- False Discovery Rate (FDR) : Use Benjamini-Hochberg correction (α = 0.05) for high-throughput data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
